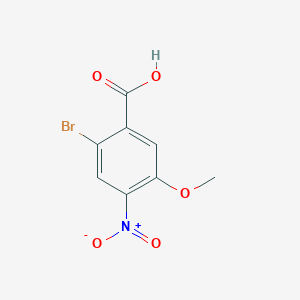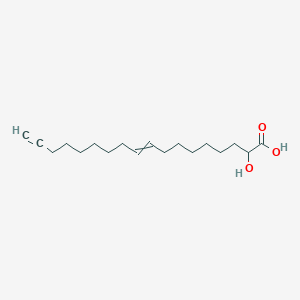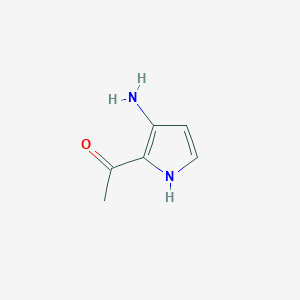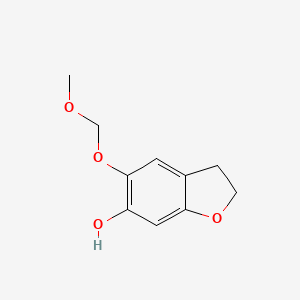
Ethyl 6-(bromomethyl)-1-benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(bromomethyl)-1-benzofuran-2-carboxylate is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of an ethyl ester group, a bromomethyl group, and a carboxylate group attached to the benzofuran core. It is of interest in organic synthesis due to its potential reactivity and applications in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(bromomethyl)-1-benzofuran-2-carboxylate typically involves the bromination of a precursor compound. One common method is the visible-light-induced radical bromination of ethyl 6-methyl-1-benzofuran-2-carboxylate using N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by a 150-W tungsten bulb, leading to the desired monobromo product in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems could also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-(bromomethyl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-(bromomethyl)-1-benzofuran-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of ethyl 6-(bromomethyl)-1-benzofuran-2-carboxylate is primarily based on its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The ester group can be hydrolyzed to form carboxylic acids, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-(bromomethyl)-1-benzofuran-2-carboxylate can be compared with other bromomethyl-substituted benzofurans and related compounds:
Ethyl 6-methyl-1-benzofuran-2-carboxylate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 6-(chloromethyl)-1-benzofuran-2-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
Ethyl 6-(hydroxymethyl)-1-benzofuran-2-carboxylate: Contains a hydroxymethyl group, which can participate in different types of reactions compared to the bromomethyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromomethyl group, which allows for a wide range of chemical transformations and applications in various fields of research.
Eigenschaften
Molekularformel |
C12H11BrO3 |
|---|---|
Molekulargewicht |
283.12 g/mol |
IUPAC-Name |
ethyl 6-(bromomethyl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H11BrO3/c1-2-15-12(14)11-6-9-4-3-8(7-13)5-10(9)16-11/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
ICXPYPFHCCQMCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(O1)C=C(C=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-amino-2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13869240.png)



![Methyl 6-bromo-3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13869256.png)



![7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde](/img/structure/B13869270.png)





